molecular formula C16H10ClF6NO2 B1681098 2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide CAS No. 303126-97-8

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide

Cat. No. B1681098
M. Wt: 397.7 g/mol
InChI Key: IZVBONMVWLTLNT-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C16H10ClF6NO2 . It has a molecular weight of 397.7 . This compound is a type of benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) . This indicates the presence of a benzamide group, a hexafluoropropan-2-yl group, and a chlorobenzene group in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 440.7, an XLogP3 of 5.6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 . The exact mass is 440.0362389 and the topological polar surface area is 78.4 .

Scientific Research Applications

Synthetic Chemistry and Coordination Reactions

In the realm of synthetic chemistry, compounds with structural similarities have been synthesized and studied for their coordination behaviors and reactivity. For instance, the synthesis and coordination reactions of 2-(trimethylsiloxymethyl)phenyl isocyanide with Pt(II) and Pd(II) metal ions highlight the versatility of phenyl-substituted compounds in forming complex structures with metal ions, potentially applicable to catalysis and materials science (Facchin et al., 2002).

Organogelators and Material Science

In materials science, highly fluorinated bis-benzamide compounds have been prepared and shown to gelate isopropanol at low concentrations, indicating their potential as organogelators for creating thixotropic gels. This capability suggests applications in drug delivery systems and the development of novel materials with unique properties (Loiseau et al., 2002).

Biological Activity

Research into the biological activities of benzamide derivatives, including antipathogenic properties and interactions with bacterial cells, reveals their potential as antimicrobial agents. For example, certain acylthioureas showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities (Limban et al., 2011). Another study highlighted the synthesis of novel benzotriazole compounds containing a thioamide group, which exhibited antifungal activity, suggesting the potential for developing new antifungal agents (Xu et al., 2006).

Spectroscopy and Molecular Structure

Spectroscopic and theoretical studies have been performed on compounds with benzamide structures, providing insights into their electronic properties, molecular structures, and the effects of solvent and pH on their fluorescence. This research is crucial for developing fluorescence probes and understanding the physiochemical behavior of similar compounds in various environments (Niemczynowicz et al., 2019).

properties

IUPAC Name

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBONMVWLTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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